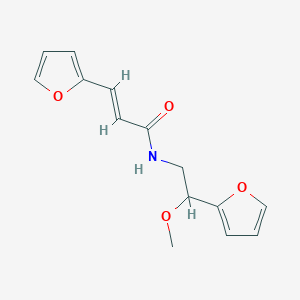
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a pyridazinone ring, a fluorophenyl group, and a trifluoromethylphenyl group .
Synthesis Analysis
Trifluoromethylpyridines (TFMPs), which are key structural motifs in this compound, are synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The trifluoromethyl group is a functional group that has the formula -CF3 .Chemical Reactions Analysis
The synthesis of TFMP derivatives involves various chemical reactions, including direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
One significant area of research involving compounds related to 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide focuses on their potential as neurokinin-1 (NK1) receptor antagonists. These compounds have been explored for their efficacy in pre-clinical tests relevant to clinical applications in conditions such as emesis and depression. The development of water-soluble, orally active antagonists like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3 demonstrates the versatility and potential therapeutic value of these compounds in addressing neurological and gastrointestinal disorders (Harrison et al., 2001).
Anticancer Activity
Another avenue of research is the synthesis of pyridazinone derivatives for their potential anticancer activity. Studies involving the synthesis and evaluation of these compounds have shown promising results in molecular docking studies, indicating potential effectiveness against various cancer cell lines. This includes the exploration of new series of 3(2h)-one pyridazinone derivatives with anticipated anti-oxidant activity, which could contribute to the development of novel anticancer agents (Mehvish & Kumar, 2022).
Antimicrobial Activity
Research into arylazopyrazole pyrimidone clubbed heterocyclic compounds, which share structural similarities with this compound, has shown these compounds to possess antimicrobial activity against a variety of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents that could address the growing concern of antimicrobial resistance (Sarvaiya, Gulati, & Patel, 2019).
Drug Discovery and Chemical Synthesis
The compound and its derivatives serve as key scaffolds in the synthesis of various polyfunctional systems, demonstrating applications in drug discovery through sequential nucleophilic aromatic substitution processes. This includes the synthesis of polysubstituted pyridazinones, which may have applications in developing novel pharmaceuticals with varied therapeutic targets (Pattison et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4N3O2/c22-15-9-7-14(8-10-15)17-11-12-20(30)28(27-17)13-3-6-19(29)26-18-5-2-1-4-16(18)21(23,24)25/h1-2,4-5,7-12H,3,6,13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECVJYPGHDJXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methanesulphonyl-5,6,7,8-tetrahydro-benzo[1,2,4]triazine](/img/structure/B2601981.png)

![8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2601983.png)
![4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2601984.png)

![2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2601989.png)

![N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2601991.png)
![1-[4-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2601992.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2601998.png)
![1-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2602002.png)

